
4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazine ring fused with a pyrazine moiety, which is further substituted with chlorine and fluorine atoms, enhancing its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves multiple steps:
Formation of 5-chloropyrazine-2-carbonyl chloride: This intermediate is synthesized by reacting 5-chloropyrazine-2-carboxylic acid with thionyl chloride under reflux conditions.
Cyclization to form the benzoxazine ring: The 5-chloropyrazine-2-carbonyl chloride is then reacted with 5-fluoro-2-aminophenol in the presence of a base such as triethylamine in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carbonyl group can undergo hydrolysis to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted pyrazines: Resulting from nucleophilic substitution reactions.
Carboxylic acids and amides: From hydrolysis reactions.
Oxidized or reduced derivatives: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to inhibit bacterial enzymes involved in cell wall synthesis. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazine-2-carboxamide: Shares the pyrazine core but lacks the benzoxazine ring.
5-Fluoro-2-aminophenol: Contains the fluorine and amino groups but lacks the pyrazine moiety.
Benzoxazine derivatives: Various compounds with the benzoxazine ring but different substituents.
Uniqueness
4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2/c14-11-7-16-9(6-17-11)13(19)18-4-5-20-10-3-1-2-8(15)12(10)18/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJMZJRCQQLNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CN=C(C=N3)Cl)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
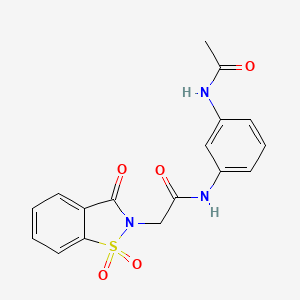

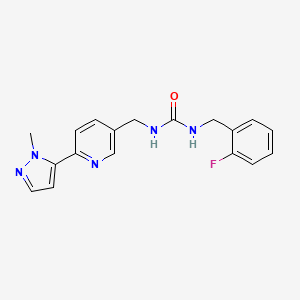
![1-[1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2833453.png)
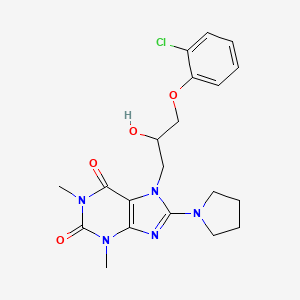
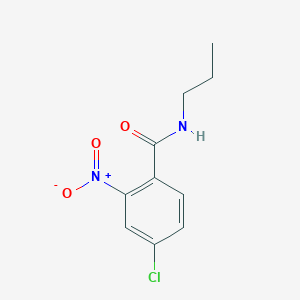

![3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2833462.png)
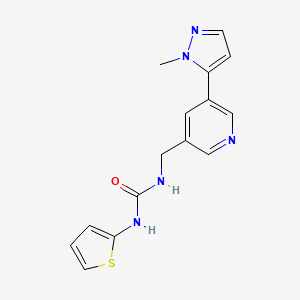
![methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2833464.png)


![4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2833472.png)
![5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2833473.png)
